Bienvenue dans la boutique en ligne BenchChem!

BuChE-IN-7

Alzheimer's disease cognitive impairment in vivo efficacy

BuChE-IN-7 is a butyrylcholinesterase (BuChE) inhibitor available from multiple commercial vendors under a non-standardized nomenclature. Critically, the name 'BuChE-IN-7' maps to at least two chemically distinct entities with different molecular formulas, CAS numbers, and biological activity profiles.

Molecular Formula C25H34N2O2
Molecular Weight 394.5 g/mol
Cat. No. B12401698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuChE-IN-7
Molecular FormulaC25H34N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1
InChIKeyAGQFRFDHZZBREO-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BuChE-IN-7 Procurement Guide: Chemical Identity, Nomenclature Disambiguation, and Comparator Selection for Butyrylcholinesterase Research


BuChE-IN-7 is a butyrylcholinesterase (BuChE) inhibitor available from multiple commercial vendors under a non-standardized nomenclature. Critically, the name 'BuChE-IN-7' maps to at least two chemically distinct entities with different molecular formulas, CAS numbers, and biological activity profiles [1] . One entity (CAS 2416910-85-3; C21H24N2O2) is described as a reversible AChE and BChE inhibitor with an IC50 of 0.06 μM against BChE [2] . The second entity (C25H34N2O2; no CAS available) is described as a highly selective inhibitor of hBuChE and eqBuChE with IC50 values of 40 nM and 80 nM, respectively [3] . This ambiguity necessitates rigorous verification of chemical identity by CAS number, molecular formula, and NMR/HPLC characterization before procurement. The closest commercial comparators include rivastigmine (a clinically approved dual AChE/BChE inhibitor with IC50 of 0.037 μM for BChE and 4.15 μM for AChE) and other research-grade selective BChE inhibitors such as BChE-IN-14 (IC50 0.011 μM for hBChE) and BChE-IN-47 (IC50 0.045 μM) .

Why Generic Substitution of BuChE-IN-7 with In-Class Butyrylcholinesterase Inhibitors Fails: Critical Identity Verification Required


Generic substitution among butyrylcholinesterase inhibitors is precluded by three factors. First, the non-standardized commercial nomenclature creates a fundamental identity verification barrier: 'BuChE-IN-7' refers to chemically distinct entities with different molecular formulas (C21H24N2O2 vs. C25H34N2O2) and CAS numbers (2416910-85-3 vs. none assigned), each with divergent selectivity and potency profiles [1] . Second, the documented in vivo efficacy profile of the C25H34N2O2 entity demonstrates a critical liability not shared by clinically validated comparators: at doses of 10 mg/kg and 30 mg/kg (i.p., single dose) and 10 mg/kg (i.p., daily for 6 days), this compound produced no significant improvement in scopolamine-induced amnesia in mice [2]. This contrasts sharply with rivastigmine and other cholinesterase inhibitors that show robust cognitive improvement in similar models . Third, the C21H24N2O2 entity lacks publicly available selectivity data against AChE, preventing direct comparison with highly selective alternatives such as BChE-IN-14 (hBChE IC50 0.011 μM) or MTR-3 (BChE IC50 78 nM, AChE IC50 >100,000 nM) . Procurement decisions must be anchored to CAS-verified chemical identity, not compound name alone.

BuChE-IN-7 Comparative Evidence Guide: Potency, Selectivity, In Vivo Efficacy, and Toxicity Data vs. Key Comparators


In Vivo Efficacy Comparison: BuChE-IN-7 (C25H34N2O2) vs. Rivastigmine in Scopolamine-Induced Amnesia Models

The C25H34N2O2 entity of BuChE-IN-7 (compound (R)-29) failed to demonstrate significant cognitive improvement in a scopolamine-induced amnesia mouse model at doses of 10 mg/kg and 30 mg/kg (i.p., single dose) and showed insignificant improvement at 10 mg/kg (i.p., daily for 6 days) [1]. In contrast, rivastigmine, a clinically approved dual cholinesterase inhibitor, produces robust cognitive improvement in similar scopolamine-induced deficit models and is established as a positive control in this assay system .

Alzheimer's disease cognitive impairment in vivo efficacy scopolamine model

Potency Comparison: BuChE-IN-7 (C25H34N2O2) vs. Rivastigmine for Human Butyrylcholinesterase Inhibition

The C25H34N2O2 entity of BuChE-IN-7 inhibits human butyrylcholinesterase (hBuChE) with an IC50 of 40 nM (0.040 μM) [1]. Rivastigmine inhibits BChE with a reported IC50 of 0.037 μM (37 nM) . The two compounds exhibit near-identical potency against the BChE target in vitro, with a difference of only 3 nM.

enzyme inhibition IC50 comparison drug discovery BChE potency

Potency Comparison: BuChE-IN-7 (C21H24N2O2, CAS 2416910-85-3) vs. BChE-IN-14 and BChE-IN-47

The C21H24N2O2 entity of BuChE-IN-7 (CAS 2416910-85-3) inhibits BChE with an IC50 of 0.06 μM (60 nM) . More potent research-grade comparators exist within the same commercial inhibitor family: BChE-IN-14 inhibits hBChE with an IC50 of 0.011 μM (11 nM), representing approximately 5.5-fold higher potency . BChE-IN-47 inhibits BChE with an IC50 of 0.045 μM (45 nM), representing approximately 1.3-fold higher potency .

structure-activity relationship lead optimization BChE inhibitor IC50 ranking

Hepatotoxicity Comparison: BuChE-IN-7 (C25H34N2O2) vs. Therapeutic Window Assessment in HepG2 Cells

The C25H34N2O2 entity of BuChE-IN-7 exhibits concentration-dependent cytotoxicity in HepG2 cells, with an IC50 of 2.85 μM after 72-hour exposure [1]. The compound shows a weaker effect on CYP3A4, suggesting a potentially favorable drug-drug interaction profile relative to compounds with strong CYP inhibition [1]. However, the ratio between BChE inhibitory IC50 (0.04 μM) and cytotoxic IC50 (2.85 μM) yields a cellular selectivity window of approximately 71-fold.

hepatotoxicity safety profiling HepG2 therapeutic index

Blood-Brain Barrier Penetration: BuChE-IN-7 (C21H24N2O2) vs. LogP and Structural Considerations

The C21H24N2O2 entity of BuChE-IN-7 (CAS 2416910-85-3) is reported to penetrate the blood-brain barrier (BBB) . Its calculated LogP value is 4.2 . For comparison, rivastigmine has a LogP of approximately 2.3 and also demonstrates BBB penetration . The higher LogP of BuChE-IN-7 (C21H24N2O2) suggests increased lipophilicity, which may enhance passive diffusion across the BBB but could also affect solubility and plasma protein binding.

BBB permeability CNS drug delivery physicochemical properties LogP

BuChE-IN-7 Procurement-Validated Research Applications: Scenario-Based Selection Criteria Based on Comparative Evidence


Scenario A: In Vitro Enzymology Studies Requiring Potent BChE Inhibition Without In Vivo Follow-Up

The C21H24N2O2 entity (CAS 2416910-85-3) is suitable for in vitro enzymatic assays where BChE inhibition at 0.06 μM is the primary endpoint [1]. This application is appropriate for preliminary screening, biochemical characterization, or molecular docking studies that do not require in vivo validation. The compound's reported BBB permeability and Aβ-protective effects in neuronal-like cells [1] may support in vitro neuroprotection studies. However, for projects anticipating in vivo translation, this entity should be compared with BChE-IN-14 (11 nM IC50) or BChE-IN-47 (45 nM IC50) which offer superior potency .

Scenario B: Negative Control for In Vivo Cognitive Pharmacology Studies

The C25H34N2O2 entity of BuChE-IN-7 (compound (R)-29) has documented lack of efficacy in the scopolamine-induced amnesia mouse model at 10 mg/kg and 30 mg/kg i.p. single doses, and insignificant improvement at 10 mg/kg i.p. daily for 6 days [1]. This established inactivity makes it valuable as a negative control or tool compound for dissecting the relationship between BChE inhibition and cognitive outcomes. Researchers can use this compound to demonstrate that BChE inhibition alone, in the absence of additional pharmacological properties, is insufficient to produce cognitive improvement in this model, contrasting with positive controls like rivastigmine .

Scenario C: Comparative Hepatotoxicity and Drug-Drug Interaction Profiling

The C25H34N2O2 entity exhibits a quantifiable hepatotoxicity profile in HepG2 cells (IC50 2.85 μM at 72 hours) with a 71-fold selectivity window relative to BChE inhibition (IC50 0.04 μM) [1]. The compound shows weaker effect on CYP3A4, indicating potential for lower drug-drug interaction liability compared to strong CYP3A4 inhibitors [1]. This data supports its use as a reference compound in hepatotoxicity screening panels and CYP interaction studies, enabling benchmark comparisons when evaluating novel BChE inhibitors for safety margins.

Scenario D: CNS Target Engagement Studies Leveraging BBB Penetration

The C21H24N2O2 entity (CAS 2416910-85-3) with LogP 4.2 and reported BBB penetration [1] is suited for studies investigating CNS target engagement of BChE inhibitors. Its physicochemical properties (higher LogP relative to rivastigmine's ~2.3) may facilitate studies comparing brain exposure across compounds with different lipophilicity profiles. This application is particularly relevant for validating in silico BBB prediction models and for ex vivo brain tissue BChE activity assays following systemic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BuChE-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.